molecular formula C15H8BrClN4O4 B2939447 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide CAS No. 905679-41-6

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide

Cat. No. B2939447
CAS RN: 905679-41-6
M. Wt: 423.61
InChI Key: UEUKBYKBVQFRCZ-UHFFFAOYSA-N
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Description

The compound “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. These include a bromophenyl group, an oxadiazole ring, a chloronitrobenzamide moiety. Each of these groups contributes to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromine and nitro groups would likely make the compound relatively dense and polar .

Scientific Research Applications

Synthesis and Biological Activity

Compounds containing the 1,3,4-oxadiazole moiety, such as those related to N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide, have been synthesized and evaluated for various biological activities. For instance, derivatives of 1,3,4-oxadiazole have shown significant antibacterial activity against Salmonella typhi, highlighting their potential as antimicrobial agents. Such compounds were synthesized through reactions involving phenyl acetic acid derivatives and evaluated for their efficacy, demonstrating the utility of 1,3,4-oxadiazole structures in developing new antibacterial agents (Salama, 2020).

Material Science and Sensing Applications

In material science, oxadiazole derivatives have been utilized for sensing applications due to their unique properties. A study explored the synthesis of o-phenylendiamine (OPD) derivatives containing the 1,3,4-oxadiazole unit for the chemosensing of phosgene, a toxic compound. These sensors operated through a benzimidazolone-forming reaction, offering a promising approach for the detection of hazardous materials. The efficiency of these sensors was highlighted by their colorimetric and fluorescence response to phosgene exposure, with detection limits in the ppb range (Hu et al., 2016).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended biological target. Oxadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling to avoid exposure .

Future Directions

The future research directions for a compound like this would likely involve further exploration of its biological activity and potential applications in medicine or other fields .

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClN4O4/c16-9-3-1-8(2-4-9)14-19-20-15(25-14)18-13(22)11-7-10(17)5-6-12(11)21(23)24/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUKBYKBVQFRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide

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